molecular formula C23H18N4O3 B2895988 benzyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 585550-09-0

benzyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No. B2895988
M. Wt: 398.422
InChI Key: PJPSGJIOEDMINC-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule that contains several functional groups and rings, including a benzyl group, an amino group, a furan ring, a pyrroloquinoxaline ring, and a carboxylate group .


Chemical Reactions Analysis

Quinoxaline derivatives, which this compound is a part of, can undergo various chemical reactions including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and modification of quinoxaline derivatives, including structures similar to benzyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, have been extensively studied due to their importance in pharmaceutical research and organic synthesis. For instance, a method for the selective halogenation of the C1–H bond in pyrrolo[1,2-a]quinoxalines has been developed, demonstrating compatibility with various functional groups and showcasing the flexibility in diversifying these compounds for further applications (Le et al., 2021).

Pharmaceutical and Organic Synthesis Applications

Quinoxalines, including those structurally related to benzyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, exhibit versatile pharmacological applications. Their synthesis and characterization have led to the identification of compounds with potential biological activities. An organic salt derived from a similar compound has been synthesized and characterized, showcasing the ionic nature of the compound and suggesting its potential for generating new pharmacologically active compounds (Faizi et al., 2018).

Antitumor Activities

Quinoline derivatives, closely related to the compound , have been synthesized and evaluated for their antitumor activities. Some compounds displayed satisfactory activities against breast and colon cancer cell lines, highlighting the significance of furanones and quinoline derivatives in the search for new antitumor agents (El‐Helw & Hashem, 2020).

Novel Methodologies in Synthesis

Innovative synthetic approaches for constructing pyrrolo[1,2-a]quinoxalines from furan ring opening and pyrrole ring closure sequences have been developed. These methodologies underscore the utility of furan and quinoline derivatives in creating complex heterocyclic structures, which could be pivotal for developing new pharmaceuticals and materials (Zelina et al., 2020).

Future Directions

The future directions for this compound would likely involve further exploration of its potential pharmacological activities and possible applications in medicine or other fields .

properties

IUPAC Name

benzyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3/c24-21-19(23(28)30-14-15-7-2-1-3-8-15)20-22(27(21)13-16-9-6-12-29-16)26-18-11-5-4-10-17(18)25-20/h1-12H,13-14,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPSGJIOEDMINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

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